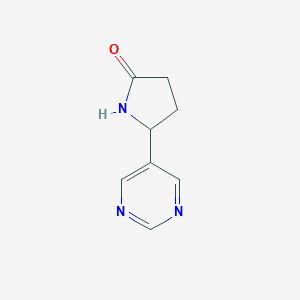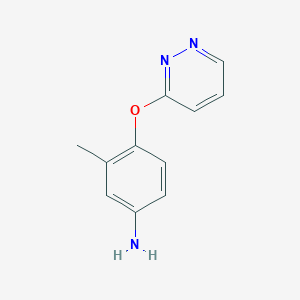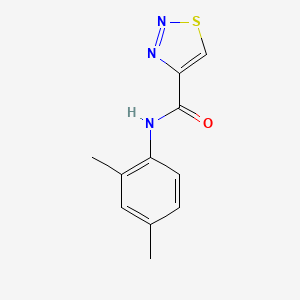![molecular formula C7H8N2O2 B13107499 2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound that features a fused dioxin and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine. This process is followed by dibromination and oxidation of the methyl group to form 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde. Subsequent chemical transformations on the carbonyl group yield various 2-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxaldehyde.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: N-alkylation and other substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and bases like sodium hydride are employed for N-alkylation reactions.
Major Products
The major products formed from these reactions include various 2-substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their therapeutic potential.
Thieno[2,3-d]pyrimidines: Another class of heterocyclic compounds with comparable structural features and applications.
Uniqueness
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine is unique due to its specific dioxin-pyrimidine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-4-6-7(9-5)11-3-2-10-6/h4H,2-3H2,1H3 |
InChI Key |
HXFSOSWVDDAXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


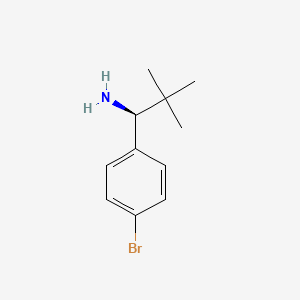
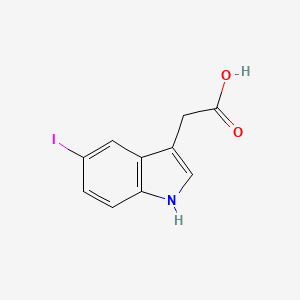
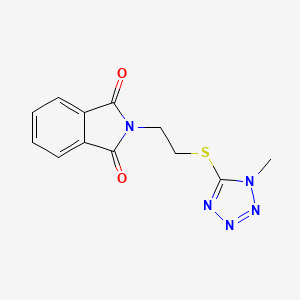
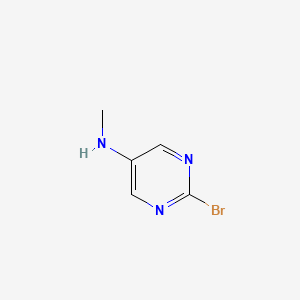

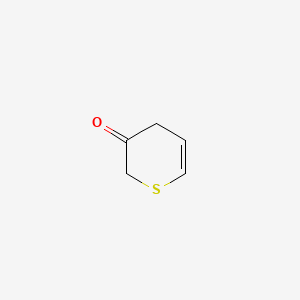
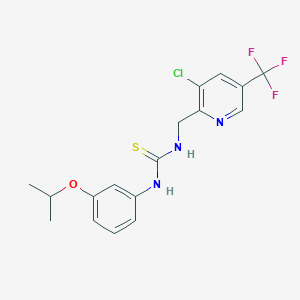
![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)
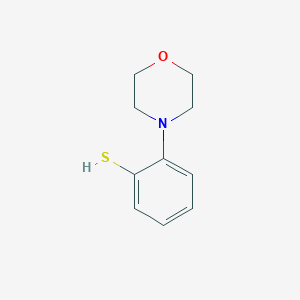
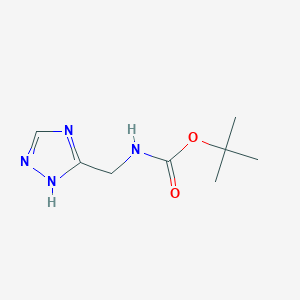
![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
